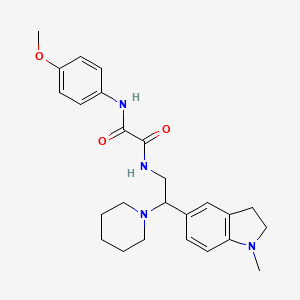
N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
This oxalamide derivative features a 4-methoxyphenyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked to a piperidin-1-yl ethyl chain.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-28-15-12-19-16-18(6-11-22(19)28)23(29-13-4-3-5-14-29)17-26-24(30)25(31)27-20-7-9-21(32-2)10-8-20/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLCBJVSJDUCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that exhibits potential biological activity, particularly in the fields of cancer research and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features an oxalamide linkage, which is significant for its biological activity. The compound can be synthesized through multi-step organic reactions involving:
- Formation of the Indolinyl Intermediate : Starting from an appropriate indole derivative.
- Attachment of the Piperidinyl Group : Introduced via nucleophilic substitution reactions.
- Coupling with the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Formation of the Oxalamide Linkage : A condensation reaction between amine groups and oxalyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, particularly those in the signaling pathways that regulate cell growth and survival.
- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially exerting neuroprotective effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways. The inhibition of RSK has significant implications for cancer treatment, particularly in tumors characterized by aberrant signaling pathways.
Neuroprotective Effects
The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. This may be beneficial in treating neurodegenerative diseases where receptor modulation can alleviate symptoms or slow disease progression.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated that the compound significantly reduces the proliferation of various cancer cell lines, including breast and prostate cancer cells. |
| Mechanistic studies | Identified RSK as a key target, with IC50 values indicating potent inhibition compared to standard chemotherapeutics. |
| Neuropharmacological studies | Showed modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders. |
Comparison with Similar Compounds
Structural Features
Key structural differences and similarities among oxalamide derivatives are summarized below:
Key Observations :
- The target compound’s indole-piperidine motif distinguishes it from analogues like S336 (pyridine-based) or BNM-III-170 (guanidine-indane core).
- Methoxy groups are common in food additives (e.g., S336) but may serve different roles in bioactive compounds, such as enhancing solubility or binding affinity .
Pharmacological and Functional Data
Key Observations :
Metabolic and Toxicological Profiles
Key Observations :
- S336 is metabolized without amide bond cleavage, suggesting structural robustness compared to esters or simpler amides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


